Hexadecyl 2-ethylhexanoate

Description

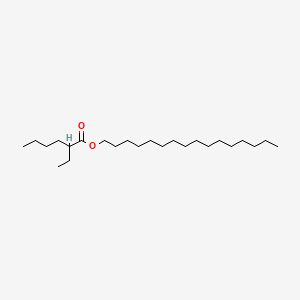

Structure

2D Structure

Properties

IUPAC Name |

hexadecyl 2-ethylhexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H48O2/c1-4-7-9-10-11-12-13-14-15-16-17-18-19-20-22-26-24(25)23(6-3)21-8-5-2/h23H,4-22H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJNUECKWDBNFJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCOC(=O)C(CC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H48O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20866741 | |

| Record name | Hexanoic acid, 2-ethyl-, hexadecyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20866741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59130-69-7, 90411-68-0 | |

| Record name | Cetyl 2-ethylhexanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59130-69-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cetyl 2-ethylhexanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059130697 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cetyl ethylhexanoate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11349 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Hexanoic acid, 2-ethyl-, hexadecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexanoic acid, 2-ethyl-, hexadecyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20866741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexadecyl 2-ethylhexanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.999 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Hexanoic acid, 2-ethyl-, C16-18-alkyl esters | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.083.101 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CETYL ETHYLHEXANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/134647WMX4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Significance and Research Context of Hexadecyl 2 Ethylhexanoate

Hexadecyl 2-ethylhexanoate (B8288628), also known as cetyl ethylhexanoate, is primarily recognized for its role as an emollient and skin-conditioning agent. atamanchemicals.comdrugbank.com Its significance in academic research stems from its widespread use in cosmetic formulations, which has prompted studies into its physical and chemical characteristics. atamanchemicals.comunilongmaterial.com

Research has focused on its properties that are desirable in skincare and haircare products, such as its ability to create a non-greasy, smooth feel and to improve the spreadability of formulations. unilongmaterial.comspecialchem.com It is valued for providing a moisturizing, soft sensation without an oily residue, making it a suitable base oil for products like moisturizers and sunscreens. unilongmaterial.com Furthermore, its water-repellent properties and good adhesion make it a functional ingredient in products like waterproof makeup and lipsticks. atamanchemicals.comthegoodscentscompany.com

The compound's interaction with the skin is a key area of research. It forms a protective film on the skin's surface, which helps to reduce water loss and enhance skin hydration. atamanchemicals.com This occlusive property contributes to its effectiveness in improving skin texture and alleviating dryness. atamanchemicals.com Academic studies have also investigated its potential to enhance the dermal permeation of active ingredients in pharmaceutical formulations.

Nomenclature and Chemical Classification of Hexadecyl 2 Ethylhexanoate

Conventional Chemical Synthesis Pathways

The industrial production of this compound predominantly relies on well-established chemical synthesis protocols. These methods are characterized by their robustness and scalability, although they often require specific catalytic conditions to drive the reaction towards high yields.

Fischer Esterification Protocols and Catalysis

The most common method for synthesizing this compound is the Fischer esterification of 2-ethylhexanoic acid with hexadecanol (B772) (cetyl alcohol). specialchem.comatamankimya.com This acid-catalyzed condensation reaction is reversible and requires the removal of water to shift the equilibrium towards the formation of the ester product. athabascau.ca

Key aspects of the Fischer esterification for this compound include:

Catalysts: Strong mineral acids such as sulfuric acid and hydrochloric acid, as well as p-toluenesulfonic acid, are typically used to catalyze the reaction. smolecule.comcir-safety.org The catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.

Reaction Conditions: The reaction is generally carried out by heating the reactants under reflux conditions. This facilitates the removal of water as it is formed, thereby driving the reaction to completion. athabascau.ca The use of an excess of one of the reactants, often the alcohol, can also be employed to increase the yield of the ester. athabascau.ca

Purification: Following the reaction, the crude product is purified to remove unreacted starting materials, the acid catalyst, and any by-products. Common purification techniques include vacuum distillation or column chromatography to achieve a high purity product, often exceeding 98%.

Table 1: Catalysts and Conditions for Fischer Esterification of Long-Chain Alkyl Ethylhexanoates

| Catalyst | Typical Temperature Range (°C) | Key Process Feature |

| Sulfuric Acid (H₂SO₄) | 60-100 | Use of excess alcohol to shift equilibrium. smolecule.com |

| Hydrochloric Acid (HCl) | 60-100 | Similar to sulfuric acid catalysis. smolecule.com |

| p-Toluenesulfonic acid | 60-100 | Effective solid acid catalyst. smolecule.com |

Precursor Synthesis and Oxidation Mechanisms (e.g., 2-ethylhexanoic acid production)

The synthesis of this compound is intrinsically linked to the production of its precursor, 2-ethylhexanoic acid. This carboxylic acid is produced industrially from propylene (B89431) through a multi-step process. atamankimya.comwikipedia.orgatamanchemicals.com

The primary industrial pathways to 2-ethylhexanoic acid are:

Hydroformylation and Aldol (B89426) Condensation: Propylene undergoes hydroformylation (oxo process) to produce butyraldehyde. atamankimya.comwikipedia.org This aldehyde then undergoes an aldol condensation to form 2-ethylhexenal, which is subsequently hydrogenated to yield 2-ethylhexanal (B89479). atamankimya.comwikipedia.org

Oxidation of 2-ethylhexanal: The final step is the oxidation of 2-ethylhexanal to 2-ethylhexanoic acid. atamankimya.comwikipedia.org This oxidation can be achieved using oxygen or air, often in the presence of catalysts. google.commdpi.com One efficient method involves the use of N-hydroxyphthalimide in isobutanol as a solvent, which can achieve a high selectivity of over 99% for 2-ethylhexanoic acid under mild conditions. mdpi.com Another patented process utilizes a catalyst system comprising manganese and copper acetates for the oxidation of 2-ethylhexanal with oxygen-containing gas at temperatures between 0-30°C, resulting in high selectivity and yield. google.com

Table 2: Industrial Production Steps for 2-Ethylhexanoic Acid

| Step | Reactant(s) | Product |

| 1. Hydroformylation | Propylene, Carbon Monoxide, Hydrogen | Butyraldehyde atamankimya.comwikipedia.org |

| 2. Aldol Condensation | Butyraldehyde | 2-Ethylhexenal atamankimya.comwikipedia.org |

| 3. Hydrogenation | 2-Ethylhexenal | 2-Ethylhexanal atamankimya.comwikipedia.org |

| 4. Oxidation | 2-Ethylhexanal, Oxygen/Air | 2-Ethylhexanoic Acid google.commdpi.com |

Biocatalytic Synthesis Approaches

In recent years, biocatalytic methods employing enzymes, particularly lipases, have emerged as a "green" alternative for the synthesis of esters like this compound. rsc.orgresearchgate.net These methods offer high selectivity and operate under milder reaction conditions compared to conventional chemical routes. scielo.br

Enzymatic Esterification Kinetics (e.g., Lipase-catalyzed reactions)

The enzymatic synthesis of this compound involves the esterification of hexadecanol and 2-ethylhexanoic acid catalyzed by a lipase (B570770). The kinetics of these reactions are often described by the Michaelis-Menten model. dss.go.thchemicalpapers.com A study on the synthesis of 2-ethylhexyl-2-ethylhexanoate using Novozym 435, an immobilized lipase, found that the reaction kinetics were consistent with a Ping-Pong Bi-Bi mechanism. researchgate.net The rate of reaction is influenced by various factors, including enzyme concentration, temperature, and substrate concentration. researchgate.netbiointerfaceresearch.com For instance, in the synthesis of ethyl hexanoate, increasing the lipase concentration generally leads to a linear increase in the reaction rate up to a certain point. dss.go.th

Mechanistic Studies of Biocatalyzed Reactions (e.g., Ping-Pong Bi-Bi mechanisms)

The Ping-Pong Bi-Bi mechanism is a widely accepted model for lipase-catalyzed esterification reactions in organic media. researchgate.netacs.orgnih.gov This two-substrate mechanism involves the following steps:

The first substrate (the carboxylic acid) binds to the enzyme, forming an enzyme-substrate complex.

An acyl-enzyme intermediate is formed with the release of the first product (water).

The second substrate (the alcohol) then binds to the acyl-enzyme intermediate.

The final product (the ester) is formed and released, regenerating the free enzyme. nih.gov

This mechanism has been used to model the kinetics of various lipase-catalyzed esterifications, including those involving long-chain fatty acids and alcohols. dss.go.thepa.gov

Influence of Reaction Parameters on Enzymatic Yield and Rate (e.g., Substrate/Product Inhibition, Solvent Effects)

The efficiency of enzymatic esterification is significantly affected by several reaction parameters:

Substrate/Product Inhibition: High concentrations of either the acid or alcohol substrate can lead to inhibition of the lipase activity. chemicalpapers.comresearchgate.netresearchgate.net For example, in the synthesis of 2-ethylhexyl-2-ethylhexanoate, 2-ethylhexanoic acid was found to be an inhibitor of the Novozym 435 catalyst. researchgate.net Similarly, in other lipase-catalyzed esterifications, alcohol inhibition is a commonly observed phenomenon. nih.gov The accumulation of water, a product of the reaction, can also inhibit the enzyme and shift the equilibrium back towards hydrolysis. google.com

Solvent Effects: The choice of solvent can have a profound impact on enzyme activity and reaction yield. mdpi.com The polarity of the solvent, often quantified by its log P value, plays a crucial role. nih.govgoogle.com Hydrophobic solvents with a log P value greater than 3.5 are often preferred as they can enhance the solubility of substrates and minimize enzyme denaturation. google.commdpi.com In some cases, solvent-free systems are employed, where one of the substrates is used in excess to act as the reaction medium. rsc.orgresearchgate.netresearchgate.net However, this approach can be limited by substrate inhibition. researchgate.net

Temperature: The reaction rate generally increases with temperature up to an optimal point, beyond which the enzyme may become denatured and lose its activity. nih.govdss.go.th For the synthesis of 2-ethylhexyl-2-ethylhexanoate using Novozym 435, the optimal temperature was found to be 45°C. researchgate.net

Table 3: Influence of Reaction Parameters on Lipase-Catalyzed Esterification

| Parameter | Effect on Yield and Rate | Example |

| Substrate Concentration | High concentrations can cause inhibition, reducing the reaction rate. | 2-ethylhexanoic acid inhibits Novozym 435 in the synthesis of 2-ethylhexyl-2-ethylhexanoate. researchgate.net |

| Water Content | Accumulation of water can inhibit the enzyme and reverse the reaction. | Continuous removal of water can drive the reaction to 95-99% conversion. rsc.org |

| Solvent Polarity (log P) | Affects enzyme activity and substrate solubility. Hydrophobic solvents are often preferred. | Solvents with log P > 3.5 can increase wax ester yield. google.com |

| Temperature | Rate increases with temperature to an optimum, then decreases due to enzyme denaturation. | Optimum temperature for Novozym 435 catalyzed synthesis of 2-ethylhexyl-2-ethylhexanoate is 45°C. researchgate.net |

Environmental Fate and Biogeochemical Transformations of Hexadecyl 2 Ethylhexanoate

Biodegradation Pathways and Mechanisms

The breakdown of Hexadecyl 2-ethylhexanoate (B8288628) in the environment is primarily governed by biological processes, particularly hydrolysis and microbial oxidation. The structural characteristics of the ester, notably its branched nature, can influence the kinetics of these degradation pathways.

The initial step in the environmental degradation of alkyl ethylhexanoates is typically the cleavage of the ester bond through hydrolysis. cir-safety.org This process can occur both abiotically and biotically, yielding the constituent alcohol and carboxylic acid. For Hexadecyl 2-ethylhexanoate, hydrolysis results in the formation of 1-hexadecanol (cetyl alcohol) and 2-ethylhexanoic acid. cir-safety.org

The stability of the ester bond is a critical factor in its persistence. The rate of hydrolysis can be influenced by environmental factors such as pH, temperature, and the presence of esterase-producing microorganisms. nih.gov Studies on similar branched esters, like 2-ethylhexyl-2-ethylhexanoate, indicate that the hydrolysis rate is dependent on the concentration of both the ester and water. researchgate.net

Table 1: Hydrolysis Products of this compound

| Reactant | Products |

|---|---|

| This compound | 1-Hexadecanol (Cetyl Alcohol) |

Microbial communities play a crucial role in the complete mineralization of this compound. Following initial hydrolysis, microorganisms can utilize the resulting 1-hexadecanol and 2-ethylhexanoic acid as carbon sources. A wide range of bacteria, including species of Pseudomonas, are known to degrade long-chain alkanes and alcohols. nih.govglobalsciencebooks.info

The degradation of the long-chain alcohol (1-hexadecanol) can be initiated by alcohol dehydrogenases, leading to the corresponding fatty acid, palmitic acid. nih.gov For the branched fatty acid component, 2-ethylhexanoic acid, and potentially for the terminal end of the hexadecanol (B772) chain, omega (ω-) oxidation presents an alternative metabolic pathway to the more common beta (β-) oxidation. nih.gov Omega oxidation involves the hydroxylation of the terminal methyl group of a fatty acid, followed by successive oxidations to an aldehyde and then a carboxylic acid, forming a dicarboxylic acid. nih.gov This pathway is particularly important for metabolizing xenobiotics and fatty acids that are not ideal substrates for β-oxidation. nih.gov

Table 2: Key Enzymes in Microbial Degradation

| Enzyme Class | Function | Substrate Example |

|---|---|---|

| Esterase | Hydrolysis of ester bond | This compound |

| Alcohol Dehydrogenase | Oxidation of alcohol to aldehyde | 1-Hexadecanol |

| Aldehyde Dehydrogenase | Oxidation of aldehyde to carboxylic acid | Hexadecanal |

The molecular structure of esters significantly affects their biodegradation rates. Research on the anaerobic biodegradation of various alkyl esters in marine sediment has shown that branching in the alcohol or acid moiety can hinder the degradation process. researchgate.net

In a comparative study, esters with branched alcohol components demonstrated slower and less complete biodegradation compared to their linear counterparts. researchgate.net This suggests that the branched structure of the 2-ethylhexanoate portion of this compound may result in slower degradation kinetics compared to a linear ester with a similar carbon number. The steric hindrance caused by the ethyl group at the alpha-position may impede the efficient action of microbial esterases and other enzymes. Therefore, it is recommended to avoid the use of branched alcohols or acids in ester formulations where rapid anaerobic biodegradation is desired. researchgate.net

Metabolic Fates in Biological Systems

In biological systems, such as the gastrointestinal tract of mammals, this compound is expected to undergo metabolic transformations initiated by enzymatic hydrolysis. cir-safety.org The resulting metabolites are then integrated into endogenous metabolic pathways.

Upon ingestion, it is highly probable that this compound is hydrolyzed by lipases and esterases in the gastrointestinal tract. cir-safety.org This enzymatic action cleaves the ester bond, releasing 1-hexadecanol and 2-ethylhexanoic acid. cir-safety.orgcir-safety.org These components are then absorbed and enter their respective metabolic pathways. cir-safety.org This initial hydrolysis is a critical step, as the metabolic fate and any potential biological effects are determined by the properties of these individual constituents.

Following hydrolysis, the two primary metabolites of this compound are catabolized through distinct pathways.

1-Hexadecanol (Cetyl Alcohol): This long-chain fatty alcohol is primarily oxidized to its corresponding carboxylic acid, palmitic acid. drugbank.com Palmitic acid is a common saturated fatty acid that can be further metabolized through β-oxidation to produce acetyl-CoA for energy production via the citric acid cycle, or it can be incorporated into triglycerides and phospholipids. drugbank.com Studies in rats have shown that ingested cetyl alcohol is largely converted to palmitic acid during its passage through the intestinal mucosal cells. drugbank.com

2-Ethylhexanoic Acid: The catabolism of this branched-chain fatty acid is more complex. Evidence suggests it undergoes metabolism via β-oxidation, similar to straight-chain fatty acids. nih.gov In humans, the major urinary metabolite has been identified as 2-ethyl-3-oxohexanoic acid. nih.gov Other identified metabolites in rats include 2-ethyl-1,6-hexanedioic acid, 2-ethyl-5-hydroxyhexanoic acid, and 2-ethyl-6-hydroxyhexanoic acid, indicating that both β-oxidation and ω-oxidation are involved in its breakdown. nih.gov

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 1-Hexadecanol |

| 2-Ethyl-1,6-hexanedioic acid |

| 2-Ethyl-3-oxohexanoic acid |

| 2-Ethyl-5-hydroxyhexanoic acid |

| 2-Ethyl-6-hydroxyhexanoic acid |

| 2-Ethylhexanal (B89479) |

| 2-Ethylhexanoic Acid |

| 2-ethylhexyl-2-ethylhexanoate |

| Acetyl-CoA |

| Cetyl Alcohol |

| Hexadecanal |

| This compound |

| Palmitic Acid |

Environmental Distribution Dynamics and Transformation of this compound

This compound, a long-chain branched ester, is subject to a variety of environmental processes that dictate its distribution and persistence in ecosystems. Its physicochemical properties, characterized by high lipophilicity and low water solubility, are key determinants of its environmental behavior. This section explores the dynamics of its bioaccumulation, fate in wastewater systems, atmospheric and aquatic transformations, and its partitioning behavior in the environment.

Bioaccumulation Potential Assessment in Aquatic and Terrestrial Compartments

The bioaccumulation potential of a chemical substance is its tendency to concentrate in living organisms. For this compound, this potential is primarily governed by its high octanol-water partition coefficient (LogP), which has been estimated to be approximately 10.819 chemicalbook.comchemicalbook.com. Such a high LogP value suggests a strong affinity for fatty tissues and organic matter, indicating a potential for bioaccumulation.

In terrestrial environments, the high lipophilicity of this compound suggests a potential for accumulation in soil-dwelling organisms and subsequent transfer through the terrestrial food chain. Its strong adsorption to soil organic matter, discussed in section 3.3.4, would reduce its bioavailability for uptake by plants and other organisms, but it could still be ingested by soil invertebrates.

Table 1: Estimated Physicochemical Properties Relevant to Bioaccumulation of this compound

| Property | Estimated Value | Implication for Bioaccumulation |

|---|---|---|

| LogP (Octanol-Water Partition Coefficient) | 10.819 chemicalbook.comchemicalbook.com | High potential for partitioning into fatty tissues. |

| Bioconcentration Factor (BCF) | High (Predicted) | Potential for significant accumulation in aquatic organisms. |

| Water Solubility | Low | May limit bioavailability in aquatic systems. |

Environmental Release and Fate in Wastewater Treatment Systems

This compound can enter the environment through its use in personal care products, which are typically washed down the drain and enter wastewater streams. In wastewater treatment plants (WWTPs), the fate of this compound is primarily determined by two competing processes: sorption to sludge and biodegradation.

Given its high lipophilicity, this compound is expected to have a strong tendency to adsorb to the organic-rich solids in wastewater, leading to its partitioning into sewage sludge. This process can effectively remove the compound from the aqueous phase of the wastewater.

Adsorption, Desorption, and Volatilization Dynamics

The movement and partitioning of this compound in the environment are largely controlled by its adsorption and volatilization characteristics.

Adsorption and Desorption: The tendency of a chemical to adsorb to soil and sediment is quantified by the soil organic carbon-water partitioning coefficient (Koc). Due to its high LogP value, this compound is expected to have a very high Koc value. This can be estimated using QSAR models such as the KOCWIN™ program in EPI Suite™ episuite.devepa.govregulations.gov. A high Koc indicates that the compound will be strongly bound to organic matter in soil and sediment, leading to low mobility. This strong adsorption will limit its leaching into groundwater but will also make it persistent in the soil and sediment compartments. Desorption, the release of the adsorbed chemical back into the solution phase, is likely to be a slow process.

Volatilization: Volatilization from water and soil surfaces is governed by a chemical's Henry's Law constant and vapor pressure. As previously mentioned, the vapor pressure of this compound is extremely low chemicalbook.comchemicalbook.com. Consequently, its Henry's Law constant is also expected to be very low. This indicates that volatilization from both water and soil surfaces will be a negligible environmental fate process for this compound.

Table 2: Estimated Environmental Partitioning Properties of this compound

| Property | Estimated Value/Characteristic | Implication for Environmental Fate |

|---|---|---|

| Soil Adsorption Coefficient (Koc) | Very High (Predicted) | Strong binding to soil and sediment, low mobility. |

| Vapor Pressure | 0 Pa @ 20°C chemicalbook.comchemicalbook.com | Negligible volatilization from soil and water. |

| Henry's Law Constant | Very Low (Predicted) | Negligible volatilization from water. |

Toxicological Investigations and Biological Interactions of Hexadecyl 2 Ethylhexanoate

Acute Toxicity Assessment in Vertebrate Models

Research into the acute systemic toxicity of Hexadecyl 2-ethylhexanoate (B8288628) and structurally related alkyl ethylhexanoates indicates a low level of toxicity following short-term exposure in animal models.

Studies conducted on vertebrate models have established a low acute toxicity profile for Hexadecyl 2-ethylhexanoate (also known as cetyl ethylhexanoate) and its chemical analogues. In oral toxicity studies using rats, the median lethal dose (LD50) for cetyl ethylhexanoate was determined to be greater than 2000 mg/kg of body weight. industrialchemicals.gov.au Similarly, dermal exposure studies in rats and rabbits have shown a low level of acute toxicity, with the dermal LD50 for related C12-15-alkyl ethylhexanoates reported to be over 2000 mg/kg bw in rats. industrialchemicals.gov.au A review of 16 alkyl ethylhexanoates, including this compound, noted that no documented signs of toxicity were available from these acute oral and dermal studies. industrialchemicals.gov.auindustrialchemicals.gov.au

Table 1: Acute Toxicity Data for Alkyl Ethylhexanoates

| Exposure Route | Species | LD50 (Median Lethal Dose) | Signs of Toxicity |

|---|---|---|---|

| Oral | Rat | >2000 mg/kg bw¹ | Not documented |

| Dermal | Rabbit | >2000 mg/kg bw² | Not documented |

| Dermal | Rat | >2000 mg/kg bw³ | Not documented |

¹Data for Cetyl ethylhexanoate. ²Data for a general assessment of alkyl ethylhexanoates. ³Data for C12-15-alkyl ethylhexanoate.

Dermal and Ocular Irritation Research

Investigations into the irritancy of this compound have revealed varying responses depending on the biological system and species being tested.

The potential for dermal irritation from this compound (cetyl ethylhexanoate) has been evaluated across multiple species, showing significant variability in response. cir-safety.orgcir-safety.org In one set of studies, the undiluted compound was applied to the shaved skin of several animal models. cir-safety.orgcir-safety.org The results indicated it was severely irritating to rabbit skin, moderately irritating to guinea pig skin, and mildly irritating to rat skin. cir-safety.orgcir-safety.org In contrast, the same application protocol found the substance to be non-irritating to the skin of miniature swine. cir-safety.orgcir-safety.org

Regarding ocular irritation, data on the broader category of alkyl ethylhexanoates is available. While a study on cetearyl ethylhexanoate found it was not an ocular irritant in rabbits, another study using cetyl ethylhexanoate reported conjunctival redness that was not reversible in one animal within the 72-hour observation period, leading to concerns about its potential for eye irritation. industrialchemicals.gov.au

Table 2: Species-Specific Dermal Irritation of Undiluted Cetyl Ethylhexanoate

| Species | Irritation Score/Classification | Outcome |

|---|---|---|

| Rabbit | 3/3 | Severely Irritating |

| Guinea Pig | 2/3 | Moderately Irritating |

| Rat | 1/3 | Mildly Irritating |

| Miniature Swine | 0/3 | Non-Irritating |

The skin irritation potential of this compound has also been assessed in human subjects. In a study involving 50 male participants, undiluted cetyl ethylhexanoate was applied to the skin under a 15 mm patch for 48 hours. cir-safety.orgcir-safety.org The test sites were evaluated 30 minutes after patch removal. cir-safety.orgcir-safety.org The results classified the substance as mildly irritating, which was defined as producing positive reactions in 10-40% of the subjects. cir-safety.orgcir-safety.org A Cosmetic Ingredient Review (CIR) of 16 alkyl ethylhexanoates, including this chemical, concluded that there is a concern regarding the potential irritancy of these compounds based on such experimental studies. industrialchemicals.gov.auindustrialchemicals.gov.au

Reproductive and Developmental Toxicity Studies

Specific reproductive and developmental toxicity data for this compound are limited. However, the compound is expected to hydrolyze into its constituent parts, hexadecanol (B772) and 2-ethylhexanoic acid (2-EHA). industrialchemicals.gov.au The toxicological profile of 2-EHA is therefore considered relevant.

The hydrolysis product, 2-ethylhexanoic acid (2-EHA), has been the subject of several reproductive and developmental toxicity studies. industrialchemicals.gov.au Developmental toxic effects have been reported in studies on rats following oral administration. industrialchemicals.gov.au 2-EHA is classified as a Category 3 reproductive toxin, with notations regarding the possible risk of harm to the unborn child. industrialchemicals.gov.au

In a study on Wistar rats, 2-EHA was found to be teratogenic at doses that were not toxic to the pregnant dams. nih.gov Skeletal malformations, including clubfoot and absence of the fibula, were observed in offspring at doses of 100 mg/kg/day and higher. nih.gov Another study in Fischer 344 rats identified a No Observed Adverse Effect Level (NOAEL) for developmental toxicity at 100 mg/kg/day and for maternal toxicity at 250 mg/kg/day. oup.com In rabbits, the NOAEL for maternal effects was 25 mg/kg/day, while the developmental NOAEL was 250 mg/kg/day or greater. oup.com The lowest observed adverse effect level (LOAEL) for developmental toxicity in rats has been reported as 100 mg/kg bw/day. industrialchemicals.gov.au

Table 3: Summary of Reproductive and Developmental Toxicity Findings for 2-Ethylhexanoic Acid (2-EHA)

| Species | Study Type | Key Findings | NOAEL/LOAEL (mg/kg/day) |

|---|---|---|---|

| Wistar Rat | Developmental | Teratogenic effects (skeletal malformations) observed. nih.gov | LOAEL (developmental): 100 industrialchemicals.gov.aunih.gov |

Developmental Anomalies and Teratogenicity Associated with Metabolites

This compound is readily metabolized in the body, breaking down into hexadecyl alcohol and 2-ethylhexanoic acid (2-EHA). Toxicological concern is primarily focused on 2-EHA, which has been identified as the proximate teratogen responsible for the developmental effects observed after exposure to precursor compounds like di(2-ethylhexyl) phthalate (B1215562) (DEHP) and 2-ethylhexanol. nih.govindustrialchemicals.gov.au Studies have demonstrated that on an equimolar basis, 2-EHA is the most potent teratogen among these related compounds. nih.gov

Research in animal models has revealed that 2-EHA can induce a range of developmental anomalies, particularly affecting the skeletal system. In studies involving Wistar rats exposed to 2-EHA through their drinking water during gestation, a dose-dependent increase in skeletal malformations was observed. nih.gov These anomalies included clubfoot, the absence of the fibula, and polydactyly, which occurred at exposure levels that did not produce signs of toxicity in the maternal animals. nih.gov

Further studies on Fischer 344 rats provided more insight into the dose-response relationship. nih.govoup.com At a dose of 250 mg/kg/day, slight developmental toxicity was noted, manifesting as reduced skeletal ossification. nih.govoup.com At a higher, maternally toxic dose of 500 mg/kg/day, more severe effects were recorded, including an increase in fetal resorptions, fetal death, and growth retardation, although no gross malformations were reported in this particular study. nih.govoup.com

Interestingly, the developmental toxicity of 2-EHA appears to be species-specific. In studies with New Zealand white rabbits, maternal toxicity, including mortality and abortions, was observed at doses of 125 and 250 mg/kg/day. nih.govoup.com However, even at these maternally toxic doses, there were no adverse effects on fetal viability, growth, or morphology, indicating that rabbits may be less susceptible to the teratogenic effects of 2-EHA compared to rats. nih.govoup.com The structural isomer of 2-EHA, Valproic acid, is a known human teratogen that produces similar defects and is considered to be approximately twice as potent. nih.govmdpi.comnih.gov

| Species | Route of Administration | Key Findings | Reference |

|---|---|---|---|

| Wistar Rat | Drinking Water | Dose-dependent increase in skeletal malformations (clubfoot, absent fibula, polydactyly) at doses not maternally toxic. | nih.gov |

| Fischer 344 Rat | Oral | Slight developmental toxicity (reduced ossification) at 250 mg/kg/day. Increased resorptions, fetal death, and growth retardation at maternally toxic dose of 500 mg/kg/day. | nih.govoup.com |

| New Zealand White Rabbit | Oral | Maternal toxicity (death, abortion) at ≥125 mg/kg/day, but no adverse effects on fetal growth or morphology at any dose level. | nih.govoup.com |

Proposed Mechanisms of Developmental Toxicity (e.g., Zinc Homeostasis Disruption)

A primary mechanism proposed to explain the developmental toxicity of 2-ethylhexanoic acid (2-EHA) involves the disruption of zinc metabolism. nih.govresearchgate.net Zinc is an essential trace element crucial for numerous developmental processes, including cell division, differentiation, and the function of many enzymes and transcription factors. The hypothesis suggests that maternal toxicity induced by 2-EHA leads to alterations in zinc homeostasis, which subsequently compromises the zinc supply to the developing embryo, triggering abnormal development. nih.gov

Experimental evidence supports this hypothesis. Studies using radiolabeled zinc (⁶⁵Zn) in pregnant rats demonstrated that exposure to high doses of 2-EHA resulted in a significant retention of zinc in the maternal liver. nih.gov Concurrently, the amount of zinc transferred to the embryos was lower than in control groups. nih.gov This sequestration of zinc in the maternal liver effectively creates a state of functional zinc deficiency for the fetus, even when maternal dietary zinc intake is adequate.

The impact of this zinc disruption is evident in developmental outcomes. In rat studies, the combination of 2-EHA exposure and a diet low in zinc exacerbated the incidence of developmental defects, including tail anomalies and encephalocele (a type of neural tube defect). nih.gov Furthermore, in vitro studies using whole embryo cultures provided direct evidence for the role of zinc. Embryos cultured in serum from 2-EHA-treated rats showed delayed development; however, this developmental toxicity was completely reversed when the serum was supplemented with zinc. nih.gov These findings strongly indicate that the teratogenic effects of 2-EHA are at least partially mediated by its ability to disrupt embryonic zinc metabolism and that these effects can be influenced by dietary zinc levels. nih.gov

Genotoxicity and Mutagenicity Evaluations (read-across studies)

Direct genotoxicity data for this compound is limited. Therefore, evaluations often rely on a "read-across" approach, using data from its principal metabolite, 2-ethylhexanoic acid (2-EHA), to predict its potential for genetic damage. industrialchemicals.gov.au Read-across is a toxicological assessment method that uses data from structurally and metabolically similar chemicals to fill data gaps for a target substance. altex.orgaltex.org

The genotoxicity profile of 2-EHA has been evaluated in a variety of assays. In bacterial reverse mutation tests, commonly known as the Ames test, 2-EHA was found to be negative. industrialchemicals.gov.aunih.gov This test uses specialized strains of bacteria (e.g., Salmonella typhimurium and Escherichia coli) to detect a chemical's ability to cause gene mutations. wikipedia.orgnelsonlabs.com The negative results for 2-EHA were consistent both with and without the addition of an external metabolic activation system (S-9 mix), which simulates mammalian metabolism. industrialchemicals.gov.au

In contrast to the findings in bacterial systems, some evidence of genotoxic potential has been observed in mammalian cells in vitro. Several studies reported positive results for 2-EHA in in vitro mammalian cell genotoxicity assays. industrialchemicals.gov.au However, these in vitro findings were not replicated in a whole-animal study. An in vivo micronucleus assay in mice, which assesses chromosome damage in red blood cells, yielded a negative result for 2-EHA. industrialchemicals.gov.au

| Assay Type | Test System | Result | Reference |

|---|---|---|---|

| Bacterial Reverse Mutation Test (Ames Test) | S. typhimurium, E. coli | Negative | industrialchemicals.gov.aunih.gov |

| In Vitro Mammalian Cell Genotoxicity | Mammalian Cells | Positive | industrialchemicals.gov.au |

| In Vivo Mammalian Erythrocyte Micronucleus Test | Mouse | Negative | industrialchemicals.gov.au |

Systemic Toxicity Profiles from Repeated Exposure Studies

Systemic toxicity of this compound is inferred from studies on its metabolite, 2-ethylhexanoic acid (2-EHA). Repeated oral exposure to 2-EHA in animal studies has identified the liver as a primary target organ.

In 90-day dietary studies, both rats and mice exhibited liver effects. For rats, a lowest observed adverse effect level (LOAEL) was identified at 917 mg/kg of body weight per day, based on reductions in body weight gain and food consumption. industrialchemicals.gov.au A lower lowest observed effect level (LOEL) of 303 mg/kg/day was also noted due to increased relative liver weight and hypertrophy of hepatocytes (enlargement of liver cells). industrialchemicals.gov.au Similarly, in mice, a LOAEL of 1040 mg/kg/day was established based on reduced body weight, with a LOEL of 885 mg/kg/day causing increased relative liver weight, hepatocyte hypertrophy, kidney effects, and lesions in the forestomach. industrialchemicals.gov.au The observed liver hypertrophy is likely linked to peroxisome proliferation, a known effect of 2-EHA in rodents. prod-techstreet.com

A combined repeated dose and reproductive/developmental toxicity screening study in rats (following OECD Guideline 422) provided further details. While no mortality or clinical signs of toxicity were seen at doses up to 1000 mg/kg/day, microscopic examination revealed tissue changes at 500 and 1000 mg/kg/day. researchgate.net These changes included increased sclerosis in the bladder, a higher proportion of emphysematous parenchyma in the lungs, and cellular alterations in the adrenal and thyroid glands. researchgate.net Based on these histological findings, the no-observed-adverse-effect level (NOAEL) for general systemic toxicity was determined to be 250 mg/kg/day. researchgate.net

Other Biological Interactions (e.g., metallothionein (B12644479) induction)

Beyond its effects on development and systemic organs, the metabolite 2-ethylhexanoic acid (2-EHA) is implicated in other biological interactions, notably those related to metal homeostasis and cellular stress responses. The disruption of zinc distribution is a key mechanism of 2-EHA's toxicity, which suggests a potential interaction with metallothioneins (MTs). nih.gov

Metallothioneins are a family of low-molecular-weight, cysteine-rich proteins critical for managing essential metals like zinc and copper and for detoxifying heavy metals. mdpi.comwikipedia.orgnih.gov Their synthesis is induced by a variety of stimuli, including metal exposure, oxidative stress, and other chemical or physical stressors. nih.govjpccr.eunih.gov The induction of MT genes is primarily regulated by the metal-responsive transcription factor 1 (MTF-1), which is activated by an increase in free intracellular zinc. mdpi.com

Given that 2-EHA alters zinc distribution and causes zinc to be retained in the maternal liver, it is plausible that this compound could indirectly trigger the induction of metallothionein. nih.gov By disrupting normal zinc homeostasis, 2-EHA could lead to localized increases in free zinc concentrations or generate cellular stress, both of which are known signals for MT synthesis. nih.govmdpi.com While direct studies on 2-EHA and MT induction are not extensively detailed, the link is suggested in studies of precursor compounds. For example, it has been hypothesized that the specific metabolic pathway of some 2-EHA precursors results in a slower release of 2-EHA, allowing for its clearance before it can accumulate to levels that would cause acute liver toxicity and subsequent metallothionein induction. cir-safety.orgcir-safety.org This implies that a sufficiently high concentration of 2-EHA could indeed be an inducer of MT, likely as part of a protective cellular response to chemical-induced stress and the dysregulation of essential metals.

Advanced Research Applications and Performance Characteristics of Hexadecyl 2 Ethylhexanoate

Research in Lubricant Formulations

Hexadecyl 2-ethylhexanoate (B8288628), a synthetic ester, is investigated in lubricant technology for its potential as a high-performance base fluid. Its molecular structure, featuring a long, straight alkyl chain (hexadecyl) and a branched acid component (2-ethylhexanoate), suggests a combination of properties desirable for advanced lubricant design, including favorable rheological behavior, stability, and biodegradability.

Performance Characteristics as Synthetic Base Fluids (e.g., Rheological Behavior)

The performance of a synthetic ester as a lubricant base fluid is fundamentally linked to its rheological properties, such as viscosity, viscosity index (VI), and pour point. The molecular architecture of Hexadecyl 2-ethylhexanoate directly influences these characteristics. The long C16 chain of the hexadecyl alcohol contributes to a higher viscosity, while the branching from the 2-ethylhexanoic acid disrupts crystallization at low temperatures, which is expected to result in a lower pour point compared to a fully linear ester of the same molecular weight.

The Viscosity Index (VI) is a critical measure of how much an oil's viscosity changes with temperature; a higher VI indicates less change and more stable performance across a wide temperature range. anton-paar.com Synthetic esters are known for their potential to achieve high VI values. researchgate.net The combination of a long linear chain and a branched acid in this compound is a design strategy aimed at achieving a balance between good low-temperature fluidity and stable viscosity at higher operating temperatures. While specific empirical data for this exact compound is not detailed in the provided research, the typical properties of monoesters with similar structures inform its expected performance profile.

Table 1: Expected Rheological Properties of this compound Based on General Synthetic Ester Characteristics

| Property | Expected Characteristic | Influence of Molecular Structure |

|---|---|---|

| Viscosity | Moderate to High | The long C16 straight chain (hexadecyl group) increases molecular weight and intermolecular forces, leading to higher viscosity. |

| Viscosity Index (VI) | High | Synthetic esters generally exhibit a low rate of viscosity change with temperature, resulting in a high VI. anton-paar.commuser-my.com |

| Pour Point | Low | The branched structure of the 2-ethylhexanoate group introduces steric hindrance that disrupts the formation of a crystalline matrix at low temperatures. dtic.mil |

| Volatility | Low | The high molecular weight (368.64 g/mol ) results in a low vapor pressure, making it suitable for applications where low volatility is required. atamanchemicals.comchemicalbook.com |

Optimization of Hydrolytic Stability for Lubricant Applications

Hydrolytic stability is the resistance of a lubricant to chemical decomposition in the presence of water. Esters can be susceptible to hydrolysis, a reaction that reverts the ester back to its constituent alcohol and carboxylic acid, which can increase the acidity and corrosivity (B1173158) of the lubricant. researchgate.net The chemical structure of this compound is inherently designed to optimize this property.

The 2-ethyl branch on the hexanoic acid component provides steric hindrance around the ester linkage. This molecular crowding physically obstructs water molecules from accessing and attacking the carbonyl carbon of the ester group, thereby slowing the rate of hydrolysis. This design is a common strategy in the development of synthetic esters for applications where contact with water or humidity is a concern. google.com Formulations using branched acids like 2-ethylhexanoic acid are a key approach to creating hydrolytically stable and biodegradable lubricants. google.com

Design of Biodegradable Lubricant Esters

There is a significant focus on developing environmentally acceptable lubricants (EALs) that are readily biodegradable to minimize environmental impact. santiemidwest.com Synthetic esters are a primary class of base stocks used for these formulations due to their favorable environmental profiles compared to mineral oils. marketdataforecast.comlube-media.com

The biodegradability of an ester is typically assessed using standardized tests like OECD 301B, which measures the evolution of carbon dioxide as microorganisms break down the substance. ulprospector.comaropha.com A substance is generally considered "readily biodegradable" if it achieves over 60% degradation within a 28-day window. ulprospector.com Ester-based lubricants have been shown to exhibit high rates of biodegradation, often exceeding 80% in 21 days under OECD 301B tests. marketdataforecast.com

The design of a biodegradable ester like this compound involves balancing performance with environmental fate. While features like branching enhance hydrolytic stability, excessive branching can sometimes hinder the ability of microbial enzymes to access and break down the ester bonds. The structure of this compound, with a single branch point near the ester linkage and a long, linear alkyl chain, represents a compromise intended to provide the necessary stability for lubricant applications while remaining susceptible to microbial degradation.

Investigations in Cosmetic Science and Personal Care

In the field of cosmetic science, this compound is more commonly known by its INCI name, Cetyl Ethylhexanoate. It is a widely utilized synthetic ester valued for its multifunctional properties as an emollient, skin-conditioning agent, and texture enhancer. nutraceuticalsgroup.com

Emollient and Skin Conditioning Mechanisms

As an emollient, this compound provides significant skin-softening and smoothing benefits. chemicalbook.comatamanchemicals.com Its primary mechanism involves forming a thin, hydrophobic film on the surface of the skin. atamanchemicals.com This film acts as an occlusive barrier, which reduces the rate of transepidermal water loss (TEWL), helping the skin to retain its natural moisture. atamanchemicals.com This leads to improved skin hydration and alleviates the appearance of dryness and flaking. atamanchemicals.com

The compound is insoluble in water and miscible with various oils, which allows it to integrate seamlessly into the lipid components of the stratum corneum. atamanchemicals.com This action helps to fortify the skin's barrier function, leaving it feeling more supple and conditioned. Unlike heavier oils, it is considered a light emollient that provides moisturization without a greasy feel. atamanchemicals.comlanhaiindustry.com

Role in Product Rheology and Sensory Attributes

This compound plays a crucial role in defining the rheology (flow characteristics) and sensory profile of cosmetic formulations. Its inclusion significantly influences the end-user's experience, from the initial feel in the container to the after-feel on the skin.

The branched-chain structure of the ester gives it excellent spreadability. atamanchemicals.comatamanchemicals.com This allows products like creams and lotions to glide easily and evenly across the skin during application. atamanchemicals.com It imparts a characteristic silky, velvety, and non-oily skin feel, which is highly desirable in cosmetic products. atamanchemicals.comlanhaiindustry.com

Table 2: Summary of Rheological and Sensory Contributions in Cosmetics

| Contribution | Description | Resulting Attribute |

|---|---|---|

| Rheology Modifier | Influences the flow and viscosity of emulsions. | Can be used to create formulations ranging from light lotions to richer creams. |

| Spreadability Enhancer | The branched molecular structure reduces drag and improves glide upon application. atamanchemicals.com | Products feel elegant and are easy to apply evenly. atamanchemicals.com |

| Sensory Profile | Imparts a lightweight, non-greasy feel. lanhaiindustry.com | Provides a smooth, soft, and velvety after-feel on the skin. atamanchemicals.comlanhaiindustry.com |

| Pigment Dispersant | Can be used as a base oil to help disperse pigments evenly. lanhaiindustry.com | Used in color cosmetics like lipsticks to ensure uniform color distribution. atamanchemicals.com |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Cetyl Ethylhexanoate |

| 2-ethylhexanoic acid |

| Cetyl alcohol |

| Dioctyl terephthalate |

| Acetyl tributyl citrate |

| Stearyl alcohol |

| Isostearyl alcohol |

| Myristyl alcohol |

| Octyldodecanol |

| Ethylhexyl alcohol |

| Isodecyl alcohol |

| Adipic acid |

| Azelaic acid |

| Polyquaternium-7 |

| Polyquaternium-11 |

| Gum of acacia |

Hair Conditioning Efficacy and Mechanisms

This compound, also known as cetyl ethylhexanoate, is utilized in hair care formulations for its significant conditioning properties. Its efficacy stems from its function as an emollient, which helps to soften and smooth the hair fibers. The primary mechanism of action involves the formation of a thin, protective layer on the surface of the hair strands.

The conditioning effects of this compound are summarized in the table below.

Table 1: Hair Conditioning Effects of this compound

| Effect | Mechanism of Action |

|---|---|

| Improved Manageability | Coats hair strands in a protective layer, enhancing slip for easier combing. |

| Surface Smoothing | Fills in and smooths the hair cuticle, helping to repair damage. |

| Enhanced Softness | Acts as an emollient to replenish moisture, resulting in softer hair. |

| Non-Oily Finish | Provides conditioning benefits without a greasy feel. |

Waterproofing Properties in Cosmetic Formulations

This compound is characterized as a transparent, oil-like, and water-resistant liquid. This inherent water resistance makes it a valuable ingredient in cosmetic formulations designed to offer waterproofing or long-lasting effects. Its primary role in this context is as an emollient that forms a protective barrier on the skin's surface, which helps to defend against moisture loss.

When incorporated into formulations such as sunscreens, moisturizers, or makeup, this compound contributes to the product's ability to repel water. This property is particularly beneficial for maintaining the integrity and efficacy of the product upon exposure to sweat or environmental humidity. The waterproofing quality is a key attribute in its function as a skin and hair conditioning agent, ensuring that the moisturizing and protective benefits are retained for a longer duration.

Role as Chemical Intermediate and Functional Additive

While primarily known for its use in cosmetics, the precursor molecule of this compound, 2-ethylhexanoic acid (2-EHA), serves as a versatile chemical intermediate in the synthesis of various functional additives with broad industrial applications.

Synthesis of Metal Esters (e.g., for thin film deposition, catalysts)

The precursor, 2-ethylhexanoic acid, is widely used to prepare lipophilic metal derivatives that are soluble in nonpolar organic solvents. wikipedia.org These metal 2-ethylhexanoate complexes are not simple salts but are charge-neutral coordination complexes. wikipedia.org They have significant applications as metal-organic precursors in materials science for the creation of high-quality films and nanocrystals. nih.govgoogle.com

For instance, metal 2-ethylhexanoates are used in the preparation of thin films for microelectronics, a process that demands precursors with extremely pure chemical compositions. google.com Specific examples include the synthesis of CoO nanooctahedra from Co(II) 2-ethylhexanoate and the deposition of SnO2 thin films. scispace.com Rhodium 2-ethylhexanoate is noted for its use in producing noble metal thin film coatings for applications like solar cells due to its high solubility in organic solvents and stability. google.com

These metal derivatives also function as effective catalysts in various chemical reactions. nih.govresearchgate.net

Table 2: Applications of Metal 2-Ethylhexanoates

| Metal 2-Ethylhexanoate Derivative | Application Area | Function |

|---|---|---|

| Various Metals | Materials Science / Microelectronics | Precursor for thin film deposition. nih.govgoogle.com |

| Cobalt(II) 2-ethylhexanoate | Materials Science | Precursor for synthesis of CoO nanocrystals. scispace.com |

| Tin(II) 2-ethylhexanoate | Materials Science | Precursor for SnO2 thin films. scispace.com |

| Rhodium(II) 2-ethylhexanoate | Electronics Industry | Precursor for thin film coatings in solar cells. google.com |

| General Metal Ethylhexanoates | Chemical Synthesis | Catalysts for various polymerization and oxidation reactions. wikipedia.orgbisleyinternational.com |

Applications in Polymer Science and Plasticizer Research (indirectly via precursors)

The precursors of this compound play a crucial role in polymer science, primarily through the applications of 2-ethylhexanoic acid and its derivatives. Esters of 2-ethylhexanoic acid are used as plasticizers for polymers like PVC, nitrocellulose, and polypropylene. atamanchemicals.com

Furthermore, 2-ethylhexanoic acid is a key intermediate in the production of PVC heat stabilizers and Polyvinylbutyral (PVB) film plasticizers. bisleyinternational.combasf.com Its metal salts, such as Tin(II) ethylhexanoate, are important catalysts in polymerization reactions, for example, in the ring-opening polymerization of polylactide and poly(lactic-co-glycolic acid). wikipedia.orgacs.org The use of these derivatives helps to modify and enhance the properties of various polymers, making them suitable for a wide range of industrial applications. researchgate.net

Analytical Methodologies for the Characterization and Quantification of Hexadecyl 2 Ethylhexanoate

Spectroscopic Techniques (e.g., Nuclear Magnetic Resonance, Infrared Spectroscopy)

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for verifying the molecular structure. Both ¹H and ¹³C NMR are utilized to confirm the formation of the ester bond and the integrity of the long alkyl chains. In ¹³C NMR, the carbonyl carbon of the ester group typically shows a characteristic peak at approximately 170 ppm. NMR is also a reliable method for assessing the purity of the compound, with some suppliers specifying purity levels of 96+% as determined by NMR analysis. fujifilm.com

Infrared (IR) Spectroscopy , particularly Fourier-transform infrared spectroscopy (FTIR), is used to identify the functional groups present in the molecule. The analysis of Hexadecyl 2-ethylhexanoate (B8288628) would reveal characteristic absorption bands for the C-O and C-H bonds. researchgate.net The strong carbonyl (C=O) stretch of the ester group is a key diagnostic peak. Studies on related metal 2-ethylhexanoate compounds have used FTIR to track the vibrational modes of the ester, providing a basis for its characterization. researchgate.netshepchem.com

| Technique | Application | Key Findings / Characteristic Signals |

|---|---|---|

| ¹H and ¹³C NMR | Structural verification, Purity assay | Confirms ester bond formation and alkyl chain integrity. A characteristic carbonyl peak appears around 170 ppm in ¹³C NMR. Purity can be assayed at >96%. fujifilm.com |

| Infrared (IR) Spectroscopy | Functional group identification | Shows characteristic vibrational modes for C-O and C-H bonds. A strong absorption from the carbonyl (C=O) stretch is indicative of the ester group. researchgate.netshepchem.com |

Chromatographic Separation and Detection Methods (e.g., Gas Chromatography-Flame Ionization Detector, Gas Chromatography-Mass Spectrometry)

Chromatographic techniques are essential for separating Hexadecyl 2-ethylhexanoate from complex mixtures and for quantifying its presence.

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone for both qualitative and quantitative analysis. It is employed to identify volatile byproducts that may be present after synthesis and is a critical tool for confirming the final purity of the compound, which often exceeds 98%. In one study, GC-MS was used to successfully identify this compound as a component in a natural extract from Metacordyceps neogunnii. e3s-conferences.org The mass spectrum provides a molecular fingerprint, with the molecular ion and specific fragmentation patterns confirming the identity of the compound. nih.gov For instance, in the analysis of a cream containing various esters, a peak at m/z 311.29 was attributed to this compound. nih.gov

Gas Chromatography-Flame Ionization Detector (GC-FID) is a robust and sensitive method for the quantification of organic compounds like this compound. scioninstruments.comchromatographyonline.com The detector responds to hydrocarbons by producing an electrical current proportional to the amount of analyte being burned in a hydrogen flame. chromatographyonline.com This makes it highly suitable for determining the concentration of the ester in various samples. While specific methods for this compound are not detailed in the provided results, GC-FID is a standard method for analyzing related compounds, such as determining the presence of 2-ethylhexanoic acid in pharmaceutical ingredients or 2-ethyl-1-hexanol in water. nih.govchromatographyonline.com The quantitative analysis often involves using an internal standard to ensure accuracy. researchgate.net

| Technique | Application | Key Research Findings |

|---|---|---|

| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification of volatile byproducts, Purity confirmation, Qualitative analysis | Confirms purity of >98% by identifying volatile impurities. Has been used to identify the compound in complex natural extracts. e3s-conferences.org Mass spectrometry data is available in databases like PubChem. nih.gov |

| Gas Chromatography-Flame Ionization Detector (GC-FID) | Quantification of organic compounds | Provides sensitive and precise quantification of organic analytes. scioninstruments.com The detector response is proportional to the carbon number, making it ideal for hydrocarbon-based esters. scioninstruments.comchromatographyonline.com It is a standard method for quality control of related compounds. chromatographyonline.comresearchgate.net |

Advanced Characterization of Film Properties (e.g., Fourier-transform infrared spectroscopy, Grazing Incidence X-ray Diffraction, Electrochemical methods)

When this compound is used as a component in thin films, specialized analytical techniques are required to characterize the film's properties.

Fourier-transform infrared spectroscopy (FTIR) is not only used for basic structural identification but also for analyzing the composition and chemical changes within a film. acs.org For example, studies on thin films of metal precursors containing 2-ethylhexanoate ligands have used FTIR to monitor the decomposition process by tracking changes in the C-H and C-O vibrational modes upon exposure to heat or radiation. researchgate.net This demonstrates the utility of FTIR in understanding the stability and transformation of this compound within a film matrix.

Grazing Incidence X-ray Diffraction (GIXD) is a powerful, surface-sensitive technique for obtaining crystallographic information from thin films and surfaces. researchgate.netmalvernpanalytical.com By using a very low angle of incidence for the X-ray beam, the signal from the underlying substrate is minimized, allowing for detailed analysis of the film itself. malvernpanalytical.commeasurlabs.com GIXD is the primary method for determining the structure of amphiphilic monolayers on water, including unit cell parameters and molecular tilt angles. cea.fr Given the long-chain amphiphilic nature of this compound, GIXD would be an ideal technique to study its molecular arrangement, packing, and orientation in a monolayer or thin film.

| Technique | Principle | Application to this compound Films |

|---|---|---|

| Fourier-transform infrared spectroscopy (FTIR) | Measures the absorption of infrared radiation by the sample, identifying chemical bonds and functional groups. acs.org | Confirms the chemical composition and can be used to monitor the degradation or chemical transformation of the ester within the film. researchgate.netacs.org |

| Grazing Incidence X-ray Diffraction (GIXD) | A surface-sensitive X-ray technique that provides crystallographic information of thin films by using a low-angle incident beam. researchgate.netmalvernpanalytical.com | Determines the molecular packing, orientation, and crystalline structure of this compound in monolayer or multilayer films. cea.fr |

| Electrochemical methods (e.g., Cyclic Voltammetry) | Measures the current response of a system to an applied potential, probing redox activity and charge transfer properties. acs.org | Characterizes the influence of this compound when used as an additive in electroactive films, such as those in sensors, batteries, or electrochromic devices. acs.orgacs.org |

Future Research Directions and Scientific Challenges

Development of Sustainable Synthesis Routes

The industrial production of Hexadecyl 2-ethylhexanoate (B8288628) traditionally relies on the esterification of hexadecanol (B772) with 2-ethylhexanoic acid using chemical catalysts, such as sulfuric acid, under elevated temperatures. While effective, this method presents environmental and energy efficiency challenges. A significant future research direction is the development and optimization of sustainable, "green chemistry" synthesis routes.

Enzymatic synthesis using immobilized lipases, such as Novozym® 435 from Candida antarctica, represents a promising alternative. researchgate.netresearchgate.net This biocatalytic approach operates under milder conditions and offers high selectivity, reducing the formation of byproducts and the need for extensive purification steps. researchgate.net However, significant challenges remain in making this technology economically viable on an industrial scale. Research efforts are needed to:

Improve Reaction Efficiency: Current enzymatic processes can be slow, sometimes requiring days to achieve high conversion rates, which is a major hurdle for industrial application. researchgate.net Future work should focus on optimizing reaction parameters, such as temperature, substrate molar ratios, and enzyme concentration, to accelerate the reaction and improve yield. researchgate.net

Enhance Enzyme Stability and Reusability: The cost of biocatalysts is a critical factor. Research into more robust enzyme immobilization techniques is required to enhance the operational stability and allow for repeated use of the lipase (B570770) without significant loss of activity.

Explore Alternative Solvent Systems: While some enzymatic reactions are performed in solvent-free media, others use solvents like n-hexane. researchgate.netresearchgate.net Investigating the use of greener, renewable solvents or supercritical fluids like CO2 could further improve the environmental profile of the synthesis process.

In-depth Mechanistic Understanding of Environmental Transformations

While Hexadecyl 2-ethylhexanoate is reported to be readily biodegradable, a detailed understanding of its environmental fate and transformation pathways is largely based on the general behavior of esters. mobelbiochem.com It is expected that the primary transformation mechanism is chemical or enzymatic hydrolysis, breaking the ester bond to yield hexadecanol (cetyl alcohol) and 2-ethylhexanoic acid (2-EHA). industrialchemicals.gov.aucir-safety.org These hydrolysis products are then expected to follow their own degradation pathways. industrialchemicals.gov.au

However, there is a lack of specific, in-depth mechanistic studies on the compound itself. Future research should aim to move beyond these assumptions and provide empirical data on its environmental behavior. Key scientific challenges include:

Identifying Specific Degradation Pathways: Research is needed to identify the specific microorganisms and enzymatic systems responsible for the biodegradation of this compound in various environmental compartments, such as soil, sediment, and aquatic systems.

Quantifying Transformation Rates: It is crucial to determine the rate of hydrolysis and subsequent biodegradation under a range of environmentally relevant conditions (e.g., varying pH, temperature, and microbial populations). This data is essential for accurate environmental exposure modeling.

Detecting and Characterizing Intermediates: Studies should focus on identifying any transient or persistent transformation products that may form during its degradation. While hydrolysis to the parent alcohol and acid is expected, other minor pathways could exist, and the environmental impact of any intermediates must be assessed. researchgate.net

Assessing Bioavailability and Partitioning: Understanding how the compound partitions between water, soil, and air is critical for predicting its environmental distribution and potential for bioaccumulation. google.com

Comprehensive Toxicological Risk Assessment in Diverse Exposure Scenarios

The existing toxicological data for this compound indicates low acute oral and dermal toxicity. industrialchemicals.gov.au The main toxicological concern stems from its hydrolysis product, 2-ethylhexanoic acid (2-EHA), which has been identified as a potential developmental toxicant in animal studies at high doses. industrialchemicals.gov.auindustrialchemicals.gov.aucir-safety.org The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that alkyl ethylhexanoates are safe for use in cosmetics, positing that metabolic processes prevent the accumulation of toxic levels of 2-EHA. cir-safety.org

Despite these assessments, significant challenges remain in performing a comprehensive risk assessment that reflects diverse, real-world exposure scenarios. Future research should focus on:

Kinetics of Dermal Absorption and Hydrolysis: A critical data gap is the rate at which this compound penetrates the skin, undergoes hydrolysis by cutaneous esterases, and leads to systemic exposure to 2-EHA. In-vitro studies using human skin models could provide crucial data to refine risk assessments for cosmetic applications. cir-safety.org

Long-Term, Low-Dose Exposure Studies: Most developmental toxicity data for 2-EHA is from high-dose animal studies. Research is needed to understand the potential effects of chronic, low-level exposure that may result from the daily use of personal care products.

Aggregate Exposure Assessment: Consumers are often exposed to multiple products containing alkyl ethylhexanoates. A significant challenge is to assess the aggregate exposure from these various sources and the cumulative risk it may pose.

Investigating Skin Irritation Mechanisms: Data on skin irritation has shown variable results, ranging from non-irritating to severely irritating depending on the animal model used. cir-safety.org Further research is needed to understand the specific mechanisms of irritation and to determine the relevance of these findings to human skin, especially for individuals with sensitive skin or compromised skin barriers.

Novel Applications and Material Science Integration

Currently, this compound is predominantly used in the cosmetics industry as an emollient, skin-conditioning agent, and texture enhancer due to its lightweight, non-greasy, and silky feel. mobelbiochem.comatamanchemicals.com It is also used to a lesser extent as a plasticizer and lubricant. mobelbiochem.comsolubilityofthings.com A key area for future research is the exploration of novel applications and its integration into advanced materials.

Scientific challenges and opportunities in this domain include:

Advanced Emulsion and Gel Systems: Research has investigated the use of this compound as a component in complex three-component solvent systems to study the formation and stability of physical gels. researchgate.net Further work could explore its role in creating novel gelators for use in cosmetics, pharmaceuticals, or food products, offering unique textures and controlled release properties.

Nanoparticle-Based Delivery Systems: The physicochemical properties of this compound make it a candidate for use as an oil phase in the formation of nanoparticles and nanoemulsions. One study noted the use of stannous 2-ethylhexanoate as a catalyst in synthesizing amphiphilic copolymers for nanoparticle drug delivery systems. researchgate.net Future research could directly incorporate this compound into such systems for the topical delivery of active pharmaceutical ingredients or cosmetic agents.

High-Performance Lubricants: Its properties as a branched ester suggest potential for application in high-performance or environmentally acceptable lubricants. Research could focus on formulating lubricants where it provides specific benefits, such as low-temperature fluidity or enhanced thermal stability.

Sustainable Plasticizers: As industries seek safer and more sustainable alternatives to traditional plasticizers, the low toxicity profile of esters like this compound makes them attractive candidates. solubilityofthings.com Further research is needed to evaluate its performance and compatibility with various polymers to expand its use in this area.

Advanced Computational Modeling and Predictive Analytics

Computational tools are increasingly used to predict the properties, behavior, and potential hazards of chemical compounds, reducing the need for extensive and costly experimental testing. While basic physicochemical properties for this compound have been computed and are available in databases, there is a significant opportunity to apply more advanced modeling techniques. nih.govnih.gov

Future research directions and challenges include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing robust QSAR models specific to branched esters could allow for more accurate prediction of toxicological endpoints (e.g., skin irritation, sensitization, systemic toxicity) and environmental properties (e.g., biodegradation rate). researchgate.net This would enable rapid screening of similar compounds and help prioritize experimental testing.

Molecular Dynamics Simulations: Simulating the interaction of this compound with biological structures, such as the lipid matrix of the stratum corneum, could provide mechanistic insights into its function as an emollient and its skin penetration profile. These simulations could also model its behavior in complex formulations, helping to predict the stability and performance of emulsions.

Environmental Fate Modeling: Advanced models can be developed to predict the environmental distribution and persistence of the compound and its primary degradation products. google.com By integrating data on its partitioning behavior and transformation rates, these models can provide more accurate environmental risk assessments.

Predictive Formulation Design: Computational analytics can be used to predict how this compound will affect the sensory properties (e.g., feel, spreadability) and stability of a cosmetic formulation. This would accelerate the product development cycle by allowing formulators to screen ingredients and compositions in silico before undertaking laboratory work.

Data Tables

Table 1: Summary of

| Research Area | Key Challenges | Future Research Directions |

| Sustainable Synthesis | Slow reaction rates and high cost of enzymatic catalysts. researchgate.net | Optimize enzymatic reaction conditions; develop more robust and reusable biocatalysts; explore green solvent systems; develop sustainable precursor synthesis routes. researchgate.netmdpi.com |

| Environmental Transformations | Lack of specific mechanistic data; reliance on general ester behavior. | Identify specific microbial degradation pathways; quantify transformation rates in various media; characterize transient intermediates; model environmental partitioning. researchgate.net |

| Toxicological Risk Assessment | Extrapolating high-dose animal data to low-dose human exposure; assessing aggregate exposure from multiple sources. cir-safety.org | Quantify dermal absorption and hydrolysis kinetics; conduct long-term, low-dose exposure studies; develop aggregate exposure models; investigate mechanisms of skin irritation. cir-safety.org |